REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[C:17]([F:20])([F:19])[F:18])[O:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8].FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[C:17]([F:18])([F:19])[F:20])[O:5][CH2:6][C:7]([OH:9])=[O:8]
|
Name
|
tert-Butyl [3-chloro-4-(trifluoromethyl)phenoxy]acetate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OCC(=O)OC(C)(C)C)C=CC1C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the residue, which
|
Type
|
CUSTOM
|
Details
|
was applied to a recrystallization from hexane-methylene dichloride
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OCC(=O)O)C=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |